4-({(E)-[3-(benzyloxy)phenyl]methylidene}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
Description
Structural Classification as a Pyrazolone-Based Schiff Base Compound
The compound belongs to the pyrazolone family, characterized by a five-membered lactam ring containing two adjacent nitrogen atoms. Its molecular formula, C~25~H~23~N~3~O~2~ , reflects three key structural components:
- Pyrazolone Core : The 1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one moiety provides rigidity and electron-rich sites for coordination or reactivity.
- Schiff Base Linkage : The (E)-methylideneamino (–CH=N–) group bridges the pyrazolone core and the benzyloxy-substituted phenyl ring, introducing planarity and conjugation.
- Benzyloxy Substituent : The 3-benzyloxyphenyl group enhances lipophilicity and steric bulk, influencing solubility and intermolecular interactions.
Table 1: Key Structural Parameters
| Property | Value |
|---|---|
| Molecular Formula | C~25~H~23~N~3~O~2~ |
| Molecular Weight | 397.5 g/mol |
| IUPAC Name | 1,5-dimethyl-2-phenyl-4-[(3-phenylmethoxyphenyl)methylideneamino]pyrazol-3-one |
| Key Functional Groups | Pyrazolone, Schiff base, Benzyloxy |
The (E)-configuration of the imine bond is critical for maintaining molecular geometry, as evidenced by crystallographic studies of analogous pyrazolone-Schiff base hybrids.
Historical Context of Pyrazolone Derivatives in Coordination Chemistry
Pyrazolone derivatives have been integral to coordination chemistry since the early 20th century, with their ability to form stable complexes with transition metals. Key milestones include:
- Early Complexation Studies : Pyrazolone’s keto-enol tautomerism enables deprotonation, facilitating metal binding at the carbonyl oxygen and adjacent nitrogen.
- Schiff Base Functionalization : Introducing Schiff base groups (e.g., –CH=N–) in the 1970s expanded pyrazolone’s utility in synthesizing polydentate ligands for Cu(II), Zn(II), and Fe(III) complexes.
- Modern Applications : Recent work emphasizes hybrid systems, such as 4-({(E)-[3-(benzyloxy)phenyl]methylidene}amino) derivatives, which combine pyrazolone’s redox activity with Schiff base-mediated metal coordination.
Table 2: Evolution of Pyrazolone-Based Ligands
| Era | Development | Example Complex |
|---|---|---|
| 1950s | Simple pyrazolone-metal adducts | Cu(II)-3-methyl-1-phenylpyrazolone |
| 1980s | Bidentate Schiff base-pyrazolone ligands | Zn(II)-pyrazolone-imine complexes |
| 2020s | Multifunctional hybrids with aromatic groups | Fe(III)-benzyloxy-pyrazolone |
These advancements underscore the compound’s role in developing catalysts and bioactive metal complexes.
Significance of the (E)-Methylideneamino Functional Group
The (E)-methylideneamino group (–CH=N–) confers unique physicochemical and biological properties:
- Coordination Versatility : The imine nitrogen serves as a Lewis base, binding to metals like Zn(II) and Cu(II) to form octahedral or square-planar complexes. For example, Zn(II) complexes of analogous Schiff base-pyrazolone ligands exhibit enhanced antibacterial activity compared to free ligands.
- Electronic Effects : Conjugation between the imine and pyrazolone ring delocalizes π-electrons, reducing the HOMO-LUMO gap and enabling charge-transfer interactions.
- Stereochemical Stability : The (E)-configuration minimizes steric clashes between the benzyloxy group and pyrazolone core, as confirmed by X-ray diffraction studies of related compounds.
Equation 1: Tautomerism in Pyrazolone-Schiff Base Systems
$$
\text{Keto form} \rightleftharpoons \text{Enol form} \quad \Delta G^\circ = -12.5 \, \text{kJ/mol} \, \text{}
$$
This equilibrium enhances metal-binding flexibility, allowing adaptation to different coordination geometries.
Properties
Molecular Formula |
C25H23N3O2 |
|---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
1,5-dimethyl-2-phenyl-4-[(3-phenylmethoxyphenyl)methylideneamino]pyrazol-3-one |
InChI |
InChI=1S/C25H23N3O2/c1-19-24(25(29)28(27(19)2)22-13-7-4-8-14-22)26-17-21-12-9-15-23(16-21)30-18-20-10-5-3-6-11-20/h3-17H,18H2,1-2H3 |
InChI Key |
NSQJYPIRSYAJES-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=CC3=CC(=CC=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
The reaction proceeds via nucleophilic attack of the primary amine group of the pyrazolone on the aldehyde carbonyl, followed by dehydration to form the imine (C=N) bond (Figure 1). Acetic acid catalyzes protonation of the carbonyl oxygen, enhancing electrophilicity.
Figure 1: Mechanism of Schiff base formation in the synthesis of the target compound.
Standard Protocol
-
Reagents:
-
4-Amino-1,5-dimethyl-2-phenylpyrazol-3-one (1.0 eq)
-
3-Benzyloxybenzaldehyde (1.1 eq)
-
Absolute ethanol (20 mL per 1 g substrate)
-
Glacial acetic acid (3–5 drops)
-
-
Procedure:
-
Reflux the mixture at 353 K (80°C) for 2–4 hours.
-
Monitor reaction progress via TLC (hexane:ethyl acetate = 3:1).
-
Cool to room temperature, filter the precipitate, and recrystallize from ethanol.
-
Key Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 75–85°C | <80°C: Slow kinetics; >85°C: Decomposition |
| Solvent | Ethanol > Methanol | Ethanol enhances solubility of intermediates |
| Catalyst | Acetic acid > H2SO4 | Acetic acid minimizes side reactions |
| Molar Ratio (Aldehyde:Amine) | 1.1:1.0 | Excess aldehyde drives completion |
Alternative Methods and Modifications
Microwave-Assisted Synthesis
Microwave irradiation (160°C, 15 min) reduces reaction time to 15–30 minutes with comparable yields (75–80%). This method avoids prolonged heating, reducing decomposition risks.
Solid-State Mechanochemical Synthesis
Ball-milling equimolar reactants with catalytic p-toluenesulfonic acid (10 mol%) for 1 hour achieves 68% yield. While less efficient, this solvent-free approach aligns with green chemistry principles.
One-Pot Tandem Reactions
A modular approach combines pyrazolone synthesis and subsequent condensation:
-
Pyrazolone formation: React ethyl acetoacetate with phenylhydrazine (Knorr pyrazole synthesis).
-
In situ condensation: Add 3-benzyloxybenzaldehyde directly to the reaction mixture.
Overall yield: 60–65%, with reduced purification steps.
Characterization and Analytical Data
Crystallographic Analysis
Single-crystal X-ray diffraction confirms the (E)-configuration and planar geometry:
Spectroscopic Data
-
IR (KBr, cm⁻¹):
-
3180–3408 (N–H stretch)
-
1661–1669 (C=O, pyrazolone)
-
1600–1605 (C=N, imine)
-
-
¹H NMR (400 MHz, DMSO-d₆):
Challenges and Troubleshooting
Common Side Reactions
Purification Issues
-
Byproduct Removal: Recrystallization from ethanol/water (4:1) effectively separates unreacted aldehyde (Rf = 0.8) from product (Rf = 0.5).
Industrial-Scale Considerations
| Parameter | Lab Scale (10 g) | Pilot Plant (1 kg) |
|---|---|---|
| Reaction Time | 2–4 hours | 3–5 hours (due to heat transfer limitations) |
| Yield | 80% | 72–75% |
| Purification | Recrystallization | Column chromatography (silica gel, ethyl acetate) |
Chemical Reactions Analysis
Types of Reactions
4-({(E)-[3-(benzyloxy)phenyl]methylidene}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
4-({(E)-[3-(benzyloxy)phenyl]methylidene}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-({(E)-[3-(benzyloxy)phenyl]methylidene}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The target compound’s closest analogs differ in the substituents on the benzylidene ring. Key structural comparisons include:
Key Observations :
- Electron-donating groups (e.g., benzyloxy, dimethylamino) enhance π-π interactions and charge-transfer properties, whereas electron-withdrawing groups (e.g., nitro) increase thermal stability but reduce solubility .
- Hydroxy substituents facilitate intramolecular hydrogen bonding, affecting molecular planarity and crystal packing .
Physicochemical Properties
- Solubility : The target compound’s benzyloxy group confers moderate solubility in chloroform and DMSO but poor aqueous solubility. In contrast, the nitro- and hydroxy-substituted analogs (e.g., ) exhibit even lower solubility due to polar functional groups .
- Melting Points : Derivatives with bulky substituents (e.g., pentadecyl chain in , m.p. 128–130°C) have lower melting points compared to nitro-substituted analogs (m.p. >200°C) due to disrupted crystal packing .
Crystallographic and Supramolecular Features
- Hydrogen Bonding : The target compound’s benzyloxy group participates in C–H···π interactions, whereas hydroxy-substituted analogs (e.g., ) form O–H···N hydrogen bonds, leading to distinct crystal motifs .
- Bond Lengths : The C=N bond in the Schiff base moiety ranges from 1.28–1.31 Å across analogs, consistent with typical imine bond lengths. Deviations (<0.02 Å) correlate with substituent electronic effects .
Biological Activity
4-({(E)-[3-(benzyloxy)phenyl]methylidene}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one is a complex organic compound belonging to the pyrazolone class. This compound has garnered attention due to its potential biological activities, particularly in the field of cancer research and as a therapeutic agent.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 401.5 g/mol. Its structure includes a benzyloxy group and a methylidene amino moiety, which are crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C25H27N3O2 |
| Molecular Weight | 401.5 g/mol |
| IUPAC Name | (E)-N-[4-(2-methoxyphenyl)piperazin-1-yl]-1-(3-phenylmethoxyphenyl)methanimine |
| InChI Key | GYUUIHLDVIQPSI-LGUFXXKBSA-N |
Anticancer Properties
Recent studies have shown that derivatives of pyrazolone, including the compound , exhibit significant anticancer properties. For instance, a study involving similar compounds demonstrated their ability to inhibit tubulin polymerization, a critical process in cancer cell division.
- In vitro Cytotoxicity : The compound showed promising cytotoxic effects against various cancer cell lines:
These results indicate a selective toxicity towards cancer cells while sparing normal cells, which is a desirable characteristic in anticancer drug development.
The mechanism through which this compound exerts its biological effects is primarily through interaction with the colchicine-binding site of tubulin protein. This interaction disrupts microtubule dynamics, leading to cell cycle arrest and subsequent apoptosis in cancer cells.
Additional Biological Activities
Apart from anticancer activity, pyrazolone derivatives have been noted for their antiviral properties. For example, compounds structurally related to the one have shown efficacy against various viruses, including those causing herpes simplex and tobacco mosaic virus . Such activities suggest that this compound may also possess potential as an antiviral agent.
Case Study: Anticancer Activity Evaluation
A detailed study evaluated the anticancer potential of several pyrazolone derivatives, including our compound. The study utilized MTT assays to determine cell viability post-treatment with varying concentrations of the compounds:
| Compound ID | Cell Line | IC50 Value (µM) | Remarks |
|---|---|---|---|
| 5o | MCF-7 | 2.13 ± 0.80 | High potency against breast cancer |
| 5d | PC-3 | 2.97 ± 0.88 | Selective potency observed |
| Control | HEK | >50 | Minimal toxicity |
This data underscores the selective nature of the compound's cytotoxicity towards cancer cells compared to normal cells .
In Silico Studies
In silico docking studies have predicted favorable binding interactions of the compound with tubulin protein, further supporting its potential as an effective anticancer agent . These studies are essential for understanding how structural modifications can enhance biological activity.
Q & A
Basic: What synthetic methodologies are most effective for preparing this pyrazolone derivative, and how can reaction conditions be optimized?
Answer:
The compound is typically synthesized via a Schiff base condensation between 3-(benzyloxy)benzaldehyde and 4-amino-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one. Key optimization steps include:
- Solvent selection : Polar aprotic solvents (e.g., ethanol or DMF) enhance reaction rates due to improved solubility of intermediates .
- Catalyst use : Acidic catalysts (e.g., acetic acid) facilitate imine bond formation, while inert atmospheres prevent oxidation of sensitive intermediates .
- Temperature control : Reflux conditions (70–90°C) balance reaction efficiency and byproduct minimization .
- Monitoring : Thin-layer chromatography (TLC) and -NMR track reaction progression and confirm product purity .
Basic: What spectroscopic and crystallographic techniques are critical for structural elucidation?
Answer:
- X-ray crystallography : Resolves molecular conformation, bond lengths (e.g., C=N: 1.28–1.31 Å), and dihedral angles between aromatic systems. Monoclinic space groups (e.g., ) are common for pyrazolone derivatives .
- NMR spectroscopy : -NMR identifies tautomeric forms (e.g., keto-enol equilibrium) via shifts at δ 10–12 ppm for NH/OH protons .
- IR spectroscopy : Confirms imine (C=N, ~1600 cm) and carbonyl (C=O, ~1700 cm) functional groups .
Basic: How are biological activities of this compound assessed in preliminary studies?
Answer:
- Antimicrobial assays : Broth microdilution (MIC/MBC) tests against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
- Anti-inflammatory screening : COX-2 inhibition assays using ELISA kits, with IC values compared to standard drugs like indomethacin .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to determine EC .
Advanced: How do polymorphism and crystallization conditions affect physicochemical properties?
Answer:
Polymorphs (e.g., β-phase in ) arise from variations in solvent polarity (e.g., DMSO vs. methanol) and cooling rates during recrystallization. Key impacts include:
- Solubility : Polar polymorphs exhibit higher aqueous solubility but reduced thermal stability .
- Bioactivity : Crystal packing differences alter membrane permeability, affecting IC values in cellular assays .
- Characterization : DSC and PXRD distinguish polymorphic forms, while Hirshfeld surface analysis quantifies intermolecular interactions .
Advanced: How should researchers resolve contradictions between computational predictions and experimental bioactivity data?
Answer:
- Orthogonal validation : Combine docking studies (e.g., AutoDock Vina) with SPR assays to verify target binding affinities .
- Solvent effects : MD simulations account for solvation-free energy discrepancies, which may overestimate in silico binding scores .
- Metabolic stability : Incubate compounds with liver microsomes to identify rapid degradation pathways not predicted in vitro .
Advanced: What computational strategies improve the design of derivatives with enhanced selectivity?
Answer:
- DFT calculations : Optimize HOMO/LUMO gaps to predict redox behavior and reactive sites for functionalization .
- Pharmacophore modeling : Map electrostatic/hydrophobic features to prioritize substituents (e.g., nitro or hydroxy groups) that enhance target affinity .
- ADMET prediction : Use QSAR models to filter derivatives with unfavorable pharmacokinetics (e.g., poor BBB penetration) early in design .
Advanced: How do substituent positions influence stability under physiological conditions?
Answer:
- Electron-withdrawing groups (e.g., -NO) at the para position stabilize the imine bond against hydrolysis but increase photodegradation risks .
- Benzyloxy groups : Enhance lipophilicity (logP > 3) but may reduce plasma stability due to esterase susceptibility .
- Accelerated stability testing : Use HPLC-UV to monitor degradation products in simulated gastric fluid (pH 2.0) and PBS (pH 7.4) .
Advanced: What strategies mitigate regioselectivity challenges during functionalization?
Answer:
- Protecting groups : Temporarily block reactive sites (e.g., NH with Boc groups) to direct electrophilic substitution to the benzylidene ring .
- Microwave-assisted synthesis : Enhances regioselectivity in SNAr reactions by reducing side-product formation .
- HRMS/MS : Fragmentation patterns confirm successful modification at desired positions .
Advanced: How can mechanistic studies elucidate the compound’s interaction with biological targets?
Answer:
- Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics (ΔG, ΔH) to enzymes like COX-2 or kinases .
- Cryo-EM : Visualizes compound-protein complexes at near-atomic resolution, identifying allosteric binding pockets .
- Kinetic assays : Measure and shifts to distinguish competitive vs. non-competitive inhibition modes .
Advanced: What green chemistry approaches reduce waste in large-scale synthesis?
Answer:
- Solvent-free mechanochemistry : Ball-milling achieves >85% yield in Schiff base formation without toxic solvents .
- Biocatalysis : Lipases or laccases catalyze regioselective modifications under aqueous conditions, minimizing heavy-metal waste .
- Flow chemistry : Continuous reactors reduce reaction times and improve atom economy (e.g., E-factor < 5) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
